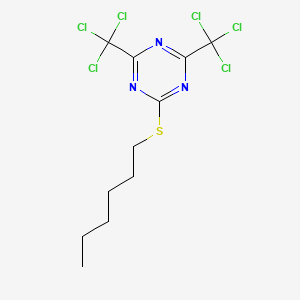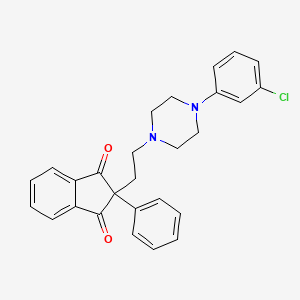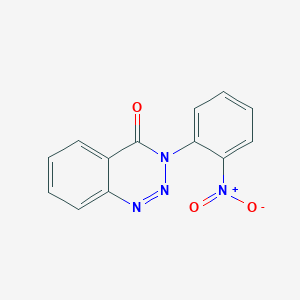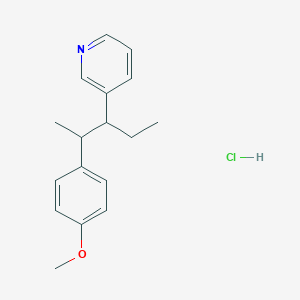
2-Chloro-3-(heptylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(heptylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound features a chloro substituent at the second position, a heptylamino group at the third position, and a naphthalene-1,4-dione core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(heptylamino)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone.
Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone is reacted with heptylamine in the presence of a base such as sodium bicarbonate.
Reaction Conditions: The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC).
Purification: The final product is obtained by crystallization from the chloroform solution, yielding red-colored crystals.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-3-(heptylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be reduced to the corresponding hydroquinone.
Reduction: The compound can be reduced to form 1,4-dihydroxynaphthalene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Formation of hydroquinone derivatives.
Reduction: Formation of 1,4-dihydroxynaphthalene derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
科学的研究の応用
2-Chloro-3-(heptylamino)naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antiproliferative, and anticancer activities.
Biological Studies: The compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of dye-sensitized solar cells (DSSCs) due to its photosensitizing properties.
作用機序
The mechanism of action of 2-Chloro-3-(heptylamino)naphthalene-1,4-dione involves its interaction with cellular targets:
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure with an isopentylamino group instead of a heptylamino group.
2-Chloro-3-(n-butylamino)naphthalene-1,4-dione: Contains a butylamino group instead of a heptylamino group.
Uniqueness
2-Chloro-3-(heptylamino)naphthalene-1,4-dione is unique due to its specific heptylamino substitution, which may confer distinct biological activities and physicochemical properties compared to its analogs .
特性
CAS番号 |
22272-17-9 |
|---|---|
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC名 |
2-chloro-3-(heptylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO2/c1-2-3-4-5-8-11-19-15-14(18)16(20)12-9-6-7-10-13(12)17(15)21/h6-7,9-10,19H,2-5,8,11H2,1H3 |
InChIキー |
BHSLWXAMJJBRMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


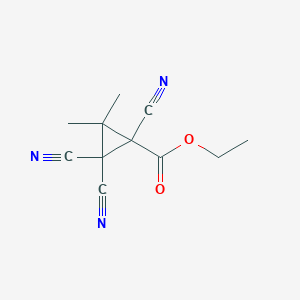
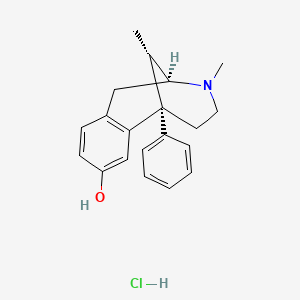
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
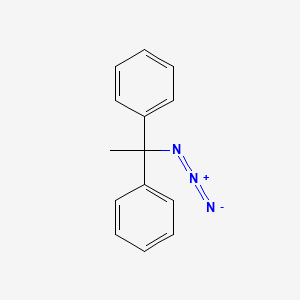
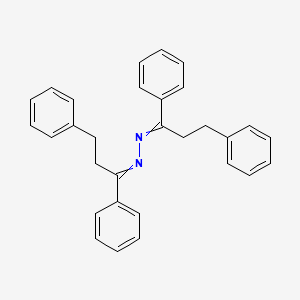
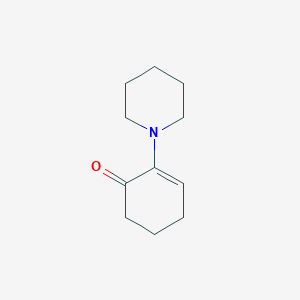
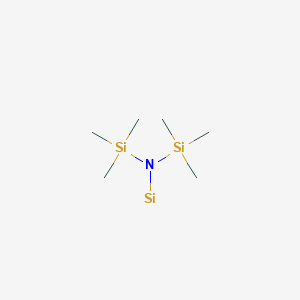
![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
